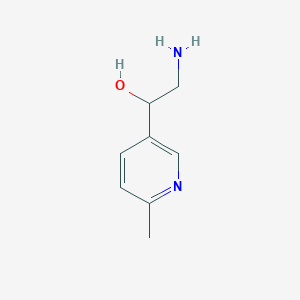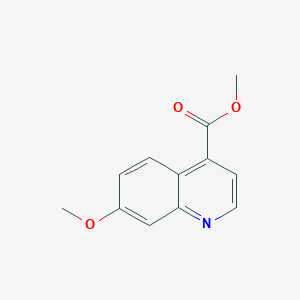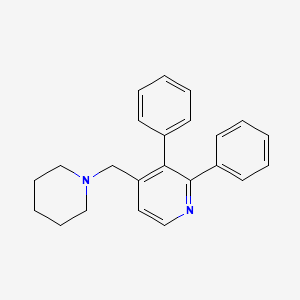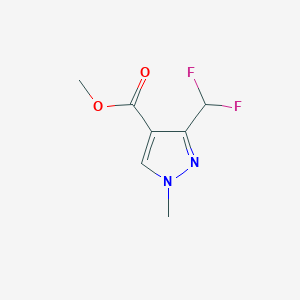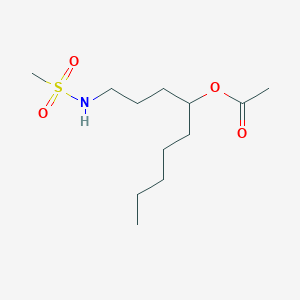
1-(methanesulfonamido)nonan-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methanesulfonamido)nonan-4-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methanesulfonyl group attached to a nonan-4-yl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methanesulfonamido)nonan-4-yl acetate typically involves the reaction of nonan-4-yl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Nonan-4-yl acetate+Methanesulfonyl chloride→1-[(Methanesulfonyl)amino]nonan-4-yl acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(methanesulfonamido)nonan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.
Applications De Recherche Scientifique
1-(methanesulfonamido)nonan-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(methanesulfonamido)nonan-4-yl acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparaison Avec Des Composés Similaires
- 1-[(Methanesulfonyl)amino]octan-4-yl acetate
- 1-[(Methanesulfonyl)amino]decan-4-yl acetate
- 1-[(Methanesulfonyl)amino]hexan-4-yl acetate
Comparison: Compared to these similar compounds, 1-(methanesulfonamido)nonan-4-yl acetate may exhibit unique properties due to its specific chain length and functional groups. These differences can influence its reactivity, solubility, and potential applications. For instance, the nonan-4-yl chain may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for certain biological and industrial applications.
Propriétés
Numéro CAS |
63857-26-1 |
|---|---|
Formule moléculaire |
C12H25NO4S |
Poids moléculaire |
279.40 g/mol |
Nom IUPAC |
1-(methanesulfonamido)nonan-4-yl acetate |
InChI |
InChI=1S/C12H25NO4S/c1-4-5-6-8-12(17-11(2)14)9-7-10-13-18(3,15)16/h12-13H,4-10H2,1-3H3 |
Clé InChI |
GUKCHZMDALZPEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCNS(=O)(=O)C)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
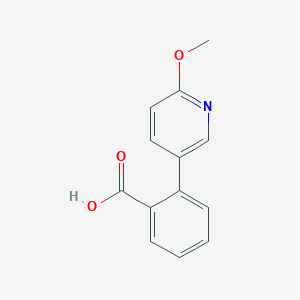
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
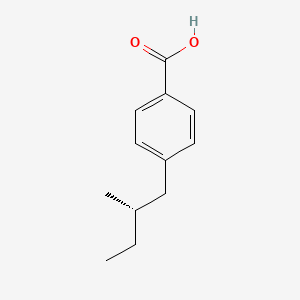
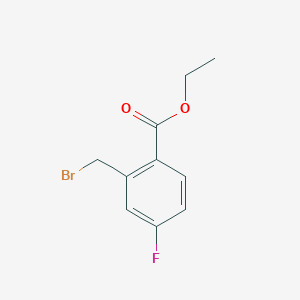
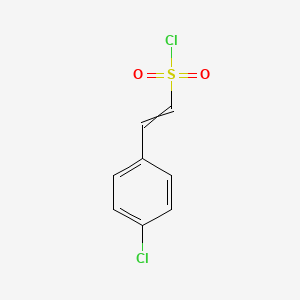
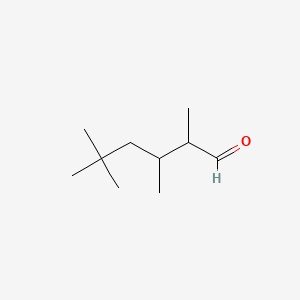
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8736683.png)
![Tert-butyl 8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8736702.png)
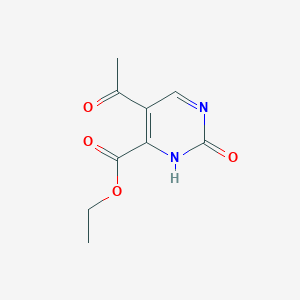
![N-[2-(2-methylphenyl)ethyl]butanamide](/img/structure/B8736720.png)
